

AT791: Application Notes and In Vitro Experimental Protocols

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Compound of Interest

Compound Name: AT791
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Introduction

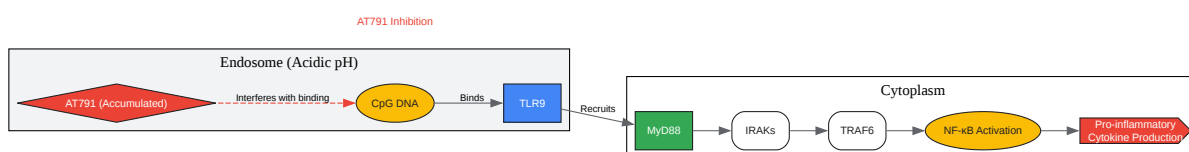
AT791 is a potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), which are key mediators of the innate immune response.[1][2][3] These receptors recognize pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) by TLR7 and unmethylated CpG DNA by TLR9, triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). **AT791** exerts its inhibitory effect by accumulating in acidic intracellular compartments where TLR7 and TLR9 reside and weakly interacting with nucleic acids, thereby preventing their binding to the receptors.[1][2] These application notes provide detailed protocols for in vitro studies to characterize the activity of **AT791**.

Data Presentation

Parameter	Cell Line/Assay	Value	Reference
IC50 (TLR9 inhibition)	HEK293 cells expressing human TLR9 (stimulated with CpG DNA)	40 nM	[4]
IC50 (TLR7 inhibition)	HEK293 cells expressing human TLR7 (stimulated with R848)	3.33 μ M	[1]
IC50 (DNA-TLR9 Interaction)	In vitro biochemical assay	1 - 10 μ M	[1]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of TLR9 and the proposed mechanism of action for **AT791**.



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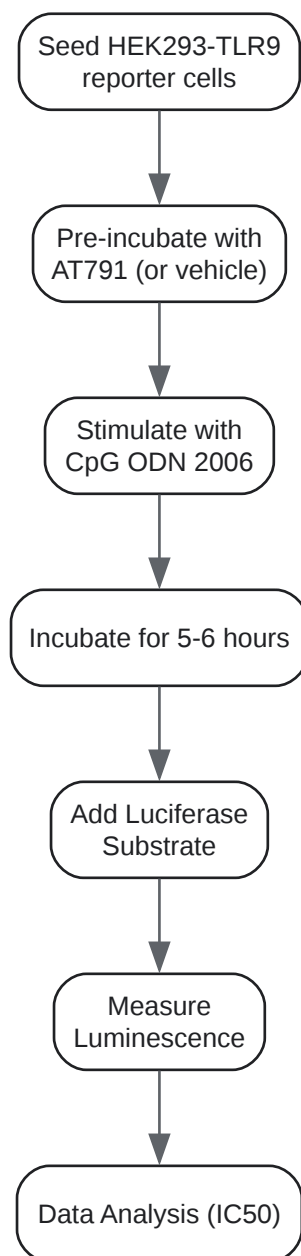
Caption: TLR9 signaling pathway and **AT791** mechanism of action.

Experimental Protocols

HEK293-TLR9 NF- κ B Luciferase Reporter Gene Assay

This assay is used to determine the potency of **AT791** in inhibiting TLR9-mediated NF- κ B activation in a cellular context.[3][5]

Workflow Diagram:



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Caption: Workflow for the HEK293-TLR9 luciferase reporter assay.

Materials:

- HEK-Blue™ hTLR9 cells (InvivoGen) or equivalent TLR9/NF-κB luciferase reporter HEK293 cell line.[3]
- DMEM, 10% FBS, Penicillin/Streptomycin, Puromycin, Blasticidin.[6]
- CpG ODN 2006 (TLR9 agonist).[3]
- **AT791**.
- DMSO (vehicle control).
- White, clear-bottom 96-well plates.
- Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[3]
- Luminometer.

Protocol:

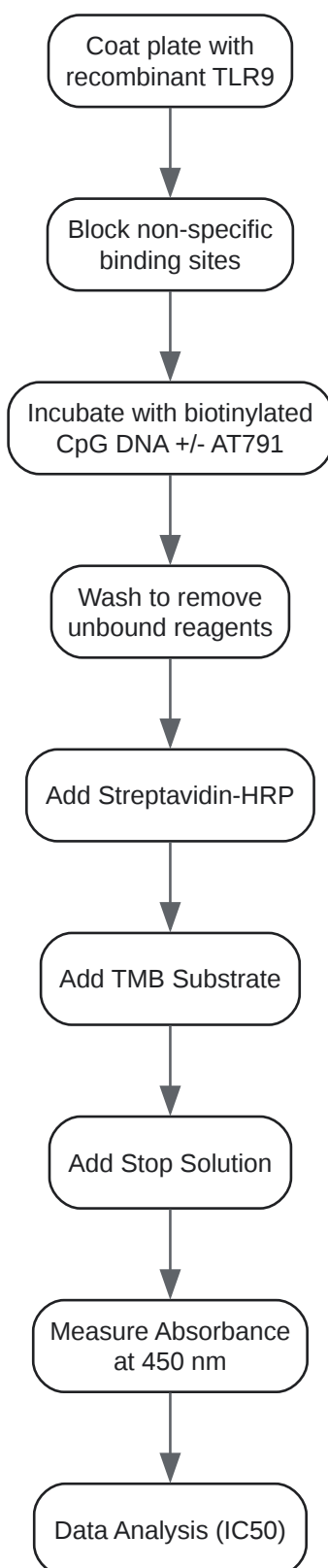
- Cell Culture: Culture HEK293-TLR9 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, puromycin, and blasticidin at 37°C in a 5% CO2 incubator.[6]
- Cell Seeding: Seed 5×10^4 cells per well in 100 μL of growth medium into a white, clear-bottom 96-well plate.[6] Incubate overnight.
- Compound Preparation: Prepare a serial dilution of **AT791** in assay medium. The final DMSO concentration should be $\leq 0.1\%$.
- Compound Addition: Add the desired concentrations of **AT791** or vehicle (DMSO) to the cells and pre-incubate for 1 hour at 37°C.
- Stimulation: Stimulate the cells by adding CpG ODN 2006 to a final concentration of 1 μM.[3]
- Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[3]
- Luminescence Measurement: Equilibrate the plate to room temperature. Add 50 μL of luciferase assay reagent to each well and measure luminescence using a luminometer.[6]

- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **AT791** compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). The expected IC50 for **AT791** is approximately 40 nM.[4]

In Vitro TLR9-DNA Interaction Assay (ELISA-based)

This biochemical assay measures the direct inhibitory effect of **AT791** on the binding of CpG DNA to the TLR9 protein.

Workflow Diagram:



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Caption: Workflow for the in vitro TLR9-DNA binding ELISA.

Materials:

- Recombinant human TLR9 protein.
- Biotinylated CpG ODN.
- **AT791**.
- ELISA plates.
- Coating buffer (e.g., PBS, pH 7.4).
- Blocking buffer (e.g., 1% BSA in PBS).
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- Streptavidin-HRP.
- TMB substrate.
- Stop solution (e.g., 2N H₂SO₄).
- Microplate reader.

Protocol:

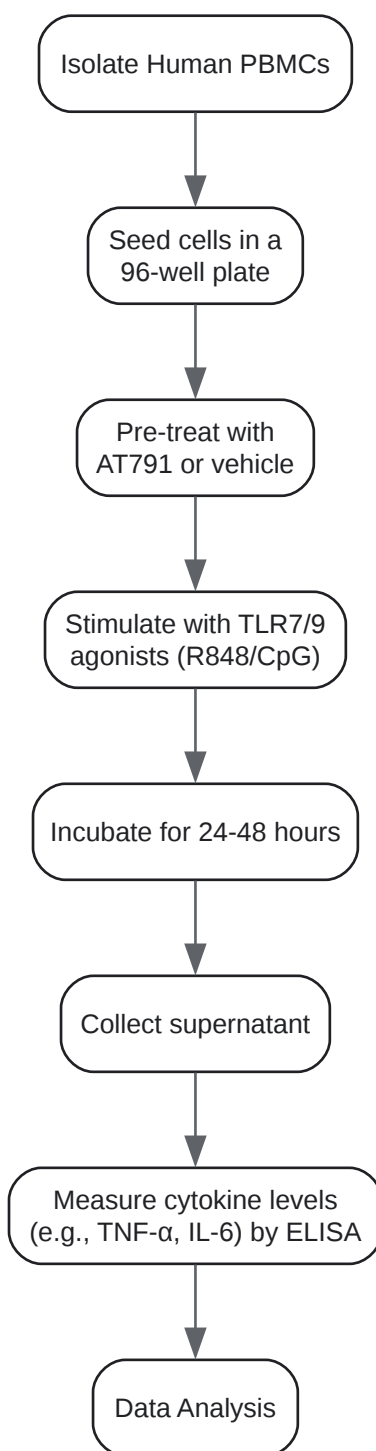
- Coating: Coat the wells of an ELISA plate with recombinant TLR9 protein overnight at 4°C.
- Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
- Inhibition: Add serial dilutions of **AT791** or vehicle control to the wells.
- Binding: Add a fixed concentration of biotinylated CpG ODN to the wells and incubate for 1-2 hours at room temperature to allow for binding to TLR9.
- Detection: Wash the plate. Add Streptavidin-HRP and incubate for 1 hour at room temperature.

- Development: Wash the plate. Add TMB substrate and incubate in the dark until a blue color develops.
- Stop Reaction: Add stop solution to quench the reaction. The color will change to yellow.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
- Data Analysis: Calculate the percentage of inhibition of DNA binding for each **AT791** concentration. Determine the IC50 value, which is expected to be in the 1-10 μ M range.[1]

Cytokine Secretion Assay in Human PBMCs

This assay assesses the functional consequence of TLR7 and TLR9 inhibition by measuring the reduction in pro-inflammatory cytokine secretion from primary human immune cells.

Workflow Diagram:



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Caption: Workflow for the cytokine secretion assay in human PBMCs.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs).
- RPMI-1640, 10% FBS, Penicillin/Streptomycin.
- R848 (TLR7/8 agonist).
- CpG ODN (TLR9 agonist).
- **AT791**.
- 96-well cell culture plates.
- ELISA kits for human TNF- α , IL-6, or other relevant cytokines.

Protocol:

- **PBMC Isolation:** Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- **Cell Seeding:** Seed PBMCs at a density of 2×10^5 cells per well in 100 μ L of complete RPMI medium in a 96-well plate.
- **Compound Treatment:** Add serial dilutions of **AT791** or vehicle control to the cells and pre-incubate for 1 hour.
- **Stimulation:** Stimulate the cells with an optimal concentration of R848 (for TLR7) or CpG ODN (for TLR9).
- **Incubation:** Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
- **Supernatant Collection:** Centrifuge the plate and carefully collect the supernatant.
- **Cytokine Measurement:** Measure the concentration of cytokines (e.g., TNF- α , IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.[8][9]
- **Data Analysis:** Determine the percentage of inhibition of cytokine secretion by **AT791** at different concentrations and calculate the IC₅₀ values.

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